N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide
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Overview
Description
The molecule “N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide” is a complex organic compound. It contains several functional groups and rings including a benzothiazole ring, a piperidine ring, a benzofuran ring, and an amide group. The presence of these functional groups suggests that this compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The benzothiazole and benzofuran rings are aromatic and planar, contributing to the stability of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The amide group could participate in hydrolysis reactions, while the benzothiazole and benzofuran rings could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple ring structures could increase its rigidity and impact its solubility. The amide group could form hydrogen bonds, influencing its interactions with other molecules .Scientific Research Applications
- The newly synthesized benzothiazole derivatives demonstrated promising inhibition potency against M. tuberculosis. Researchers compared their inhibitory concentrations with standard reference drugs .
- These compounds induce S-phase arrest, modulate pro-apoptotic and anti-apoptotic proteins, activate caspase-3, and disrupt mitochondrial function, ultimately leading to cell apoptosis .
- N-1,3-benzo[d]thiazol-2-yl derivatives have been synthesized and evaluated for their anti-HIV activity. These compounds show promise in inhibiting HIV replication .
Anti-Tubercular Activity
Anti-Cancer Properties
Anti-HIV Activity
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound has been shown to have a higher inhibitory effect on COX-2, making it a selective COX-2 inhibitor .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, which are involved in pain and inflammation signaling .
Result of Action
The inhibition of COX-1 and COX-2 by the compound leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation and associated pain . The compound has been shown to have significant anti-inflammatory activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-28-18-7-4-5-16-13-19(29-21(16)18)22(27)24-14-15-9-11-26(12-10-15)23-25-17-6-2-3-8-20(17)30-23/h2-8,13,15H,9-12,14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFWRGNBYOJAKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCN(CC3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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